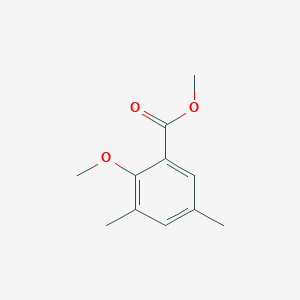

Methyl 2-methoxy-3,5-dimethylbenzoate

Description

Methyl 2-methoxy-3,5-dimethylbenzoate is a benzoate ester featuring a methoxy group at the 2-position and methyl groups at the 3- and 5-positions on the aromatic ring. The compound’s substitution pattern combines electron-donating methyl and methoxy groups, which influence its electronic, steric, and solubility characteristics. Below, we compare it with similar benzoate esters and related aromatic compounds to infer its behavior and utility.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-methoxy-3,5-dimethylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-7-5-8(2)10(13-3)9(6-7)11(12)14-4/h5-6H,1-4H3 |

InChI Key |

OOFHIISKHPNKKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Purification: 3,5-Dimethylbenzoic Acid

A key precursor is 3,5-dimethylbenzoic acid, which must be purified before further functionalization. According to a patent process, the purification involves:

- Reacting crude 3,5-dimethylbenzoic acid with alkali (e.g., potassium hydroxide) in hot aqueous solution (80–105 °C) to form the soluble 3,5-dimethylbenzoate salt.

- Cooling the solution to about -5 °C to precipitate the acid salt, separating impurities soluble in cold water.

- Acidifying the hot solution to precipitate purified 3,5-dimethylbenzoic acid.

- Further recrystallization using a water-alcohol solvent mixture under reduced pressure to enhance purity (up to 98.96% by HPLC).

This process removes monobasic and dibasic acid impurities and yields a high-purity acid suitable for methylation and esterification steps.

Selective Methylation of the 2-Hydroxy Group

The key functionalization to obtain Methyl 2-methoxy-3,5-dimethylbenzoate involves methylation of the hydroxyl group at position 2 on the aromatic ring.

A representative methylation procedure (from closely related compounds) involves:

- Starting from methyl 2,4-dihydroxy-3,6-dimethylbenzoate or a similar dihydroxybenzoate.

- Using potassium carbonate as a base and methyl iodide as the methylating agent.

- Conducting the reaction in a polar aprotic solvent such as dimethylformamide (DMF) at 50 °C for 9–10 hours under nitrogen atmosphere.

- Workup includes filtration, acidification (e.g., with 3 M HCl), extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, concentration under vacuum, and purification by column chromatography.

- Yields are typically high, around 88%.

This method selectively methylates the phenolic hydroxyl group, converting it into a methoxy substituent without affecting the ester group or methyl substituents on the aromatic ring.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Purification of 3,5-dimethylbenzoic acid | KOH (or other alkali), water, acidification | 80–105 °C (hot), then -5 °C (cooling) | Several hours | ~99 (HPLC purity) | Crystallization, filtration, drying | Removes impurities, prepares precursor |

| Esterification | Methanol, concentrated H2SO4 | Reflux (~85 °C) | ~6 hours | >90 | Extraction, washing, drying | Converts acid to methyl ester |

| Methylation of 2-hydroxy | Methyl iodide, K2CO3, DMF, N2 atmosphere | 50 °C | 9–10 hours | ~88 | Column chromatography | Selective methylation of phenol group |

Analytical and Purification Considerations

- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >98% purity for the final methyl 2-methoxy-3,5-dimethylbenzoate.

- Column chromatography typically employs silica gel with eluents such as hexane/ethyl acetate mixtures.

- Crystallization and recrystallization steps improve purity and remove trace impurities.

- NMR spectroscopy (1H NMR) confirms the presence of methoxy, methyl, and ester groups, with characteristic chemical shifts.

Additional Notes from Literature

- Related synthetic routes for analogues involve protection/deprotection strategies and functional group interconversions, but the direct methylation of the 2-hydroxy group on methyl 3,5-dimethylbenzoate derivatives remains the most straightforward approach.

- The use of mild bases such as potassium carbonate and methyl iodide in DMF is a well-established method for O-methylation of phenols.

- Purification of intermediates and final products is critical, especially to remove unreacted starting materials and side products such as dimethylated species or over-alkylated impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

Oxidation: 2-methoxy-3,5-dimethylbenzoic acid.

Reduction: 2-methoxy-3,5-dimethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-3,5-dimethylbenzoate in biological systems involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Methyl 3,5-Dimethoxybenzoate (CAS 2150-37-0)

- Structure : Methoxy groups at 3- and 5-positions.

- Molecular Formula : C₁₀H₁₂O₄; Molecular Weight : 196.20 g/mol .

- Key Differences: Substituent Polarity: The dual methoxy groups increase polarity compared to the methyl groups in the target compound, enhancing solubility in polar solvents. Applications: Used in organic synthesis as a polar building block, contrasting with the target compound’s likely role in less polar environments .

Methyl 3,5-Dimethylbenzoate

- Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.20 g/mol .

- Key Differences: Polarity and Boiling Point: The absence of methoxy groups reduces polarity, likely lowering boiling points compared to the target compound. Steric Effects: Methyl groups at 3 and 5 create steric hindrance similar to the target compound but lack the electronic effects of methoxy.

Methyl 2-Formyl-3,5-Dimethoxybenzoate

- Structure : Formyl group at 2-position; methoxy groups at 3 and 5.

- Key Differences :

- Reactivity : The formyl group enables nucleophilic additions (e.g., hydrazone formation, as in ), making it more reactive than the target compound’s methyl group at position 2.

- Applications : Critical in synthesizing bioactive hydrazones (e.g., antimicrobial agents), whereas the target compound’s stability may limit such reactivity .

Dicamba (3,6-Dichloro-2-Methoxybenzoic Acid)

- Structure : Chlorine atoms at 3 and 6; methoxy at 2; carboxylic acid group.

- Key Differences: Biological Activity: Chlorine substituents and the carboxylic acid group confer herbicidal properties (e.g., Banvel®), absent in the esterified, non-halogenated target compound . Acidity: The carboxylic acid group increases water solubility and ionic character, unlike the ester’s lipophilic nature.

Structural and Functional Group Analysis

Substituent Effects

- Methoxy vs. Methyl :

- Electronic Effects : Methoxy groups donate electrons via resonance, activating the ring toward electrophilic substitution. Methyl groups donate weakly via induction.

- Solubility : Methoxy increases hydrophilicity; methyl enhances lipophilicity.

Reactivity and Stability

- Ester Hydrolysis : The target compound’s methyl groups may slow hydrolysis compared to more electron-deficient analogs.

- Synthetic Utility : Unlike Methyl 2-formyl-3,5-dimethoxybenzoate, the target lacks a reactive site for condensation reactions, limiting its use in complex heterocycle synthesis .

Data Table: Comparative Overview

Q & A

Basic Research Question

- ¹H NMR : Look for distinct signals: methoxy groups (δ ~3.76–3.80 ppm), aromatic protons (δ ~6.8–7.5 ppm), and ester carbonyls (δ ~168–170 ppm in ¹³C NMR) .

- MPLC Purification : Use silica gel columns with CH₂Cl₂/EtOAC gradients (1–20%) to resolve polar byproducts. Re-purify mixed fractions with 4% EtOAc to achieve >90% yield .

- Melting Point : Validate crystallinity (m.p. 79–82°C for analogous compounds) .

How can computational models predict the reactivity and electronic properties of Methyl 2-methoxy-3,5-dimethylbenzoate?

Advanced Research Question

Quantum mechanical continuum solvation models (e.g., PCM or COSMO) can simulate:

- Solvent Effects : Estimate solvation-free energies to optimize reaction media for esterification or hydrolysis .

- Electronic Circular Dichroism (ECD) : Predict chiroptical properties if chiral derivatives are synthesized .

- Reactivity Indices : Use Fukui functions to identify electrophilic/nucleophilic sites for regioselective functionalization .

How can researchers address discrepancies in reported biological activities of structurally similar benzoate derivatives?

Advanced Research Question

Contradictory bioactivity data (e.g., enzyme inhibition vs. lack of toxicity) may arise from:

- Structural Analogues : Compare substituent effects; e.g., 3,5-difluoro-2-hydroxybenzoate shows salicylic acid-like anti-inflammatory activity, while methyl ester derivatives may lack bioavailability .

- Experimental Design : Standardize assays (e.g., fixed pH, incubation time) and validate via LC-MS to rule out metabolite interference .

What strategies enable regioselective functionalization of Methyl 2-methoxy-3,5-dimethylbenzoate?

Advanced Research Question

- Directed Ortho-Metalation : Use methoxy groups as directing agents for lithiation, followed by electrophilic quenching (e.g., bromination) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic esters (e.g., 2-(3,5-dimethoxyphenyl)-dioxaborolane) to introduce aryl groups at specific positions .

What safety protocols are recommended for handling Methyl 2-methoxy-3,5-dimethylbenzoate in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous rinses to prevent environmental release .

- Storage : Keep in sealed containers under dry, ventilated conditions to prevent degradation .

How do microbial degradation studies inform the environmental fate of Methyl 2-methoxy-3,5-dimethylbenzoate?

Advanced Research Question

- Catabolic Pathways : Pseudomonas spp. metabolize analogous compounds (e.g., 4-hydroxy-3,5-dimethylbenzoate) into dimethylhydroquinone via oxidative decarboxylation .

- Bioremediation Potential : Assess aerobic degradation rates using GC-MS to track metabolite formation (e.g., 2,6-dimethylhydroquinone) in soil/water models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.